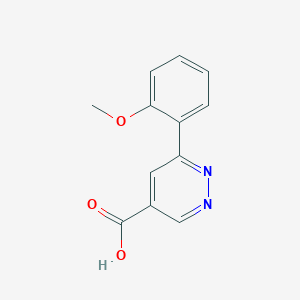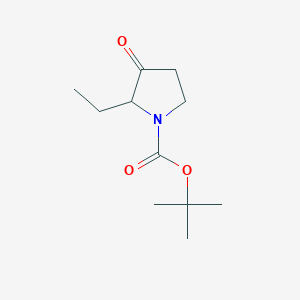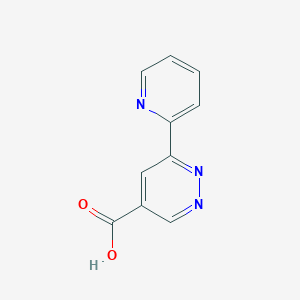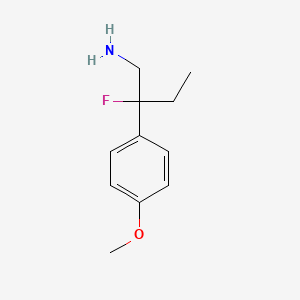
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine
Overview
Description
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is an organic compound that belongs to the class of fluorinated amines It features a fluorine atom and a methoxyphenyl group attached to a butan-1-amine backbone
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of this compound on cells can be investigated using cell culture experiments and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound can be studied using techniques such as mass spectrometry and metabolic profiling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of this compound can be studied using techniques such as fluorescence microscopy and radiolabeling .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of this compound can be studied using techniques such as immunofluorescence and subcellular fractionation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.
Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production process by providing better control over reaction parameters and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
4-Fluoro-2-methoxyphenylboronic acid: This compound contains both fluorine and methoxy groups but differs in its boronic acid functionality.
Uniqueness
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the butan-1-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


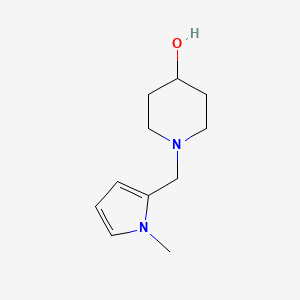
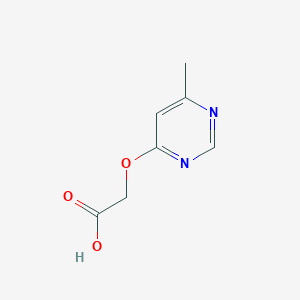
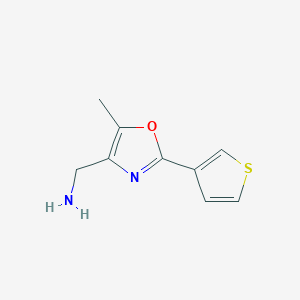


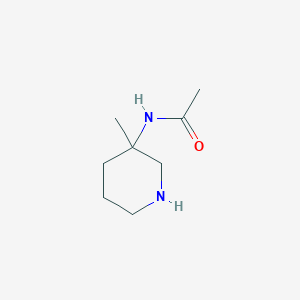

![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)


![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
